molecular formula C19H19BrN2O4 B5212056 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide CAS No. 6056-44-6

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5212056
CAS RN: 6056-44-6
M. Wt: 419.3 g/mol
InChI Key: FXIPAFIHJKQMAA-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has been found to enhance GABAergic neurotransmission by increasing the binding affinity of GABA to its receptors and by increasing the synthesis and release of GABA. Moreover, this compound has also been found to inhibit the reuptake of glutamate, thereby increasing the extracellular concentration of this neurotransmitter.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been found to increase the levels of various neurotransmitters, including GABA, serotonin, and dopamine, in the brain. Moreover, this compound has also been found to decrease the levels of various pro-inflammatory cytokines, including TNF-α and IL-1β, in the brain. These effects suggest that 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological activity. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been found to have potential neuroprotective effects in various neurodegenerative diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the potential areas of research is the development of more potent and selective analogs of this compound for the treatment of various neurological and psychiatric disorders. Moreover, the potential use of this compound as a neuroprotective agent in various neurodegenerative diseases warrants further investigation. Furthermore, the exact mechanism of action of this compound needs to be elucidated in greater detail to fully understand its pharmacological effects. Finally, the potential use of this compound as a tool for studying the GABAergic and glutamatergic neurotransmitter systems needs to be explored further.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromoaniline and 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. This Schiff base is then reacted with pyrrolidine-3-carboxylic acid in the presence of acetic anhydride to yield the final product.

Scientific Research Applications

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in preclinical studies. Moreover, this compound has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-15-7-8-16(17(10-15)26-2)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPAFIHJKQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387186
Record name STK087337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6056-44-6
Record name STK087337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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